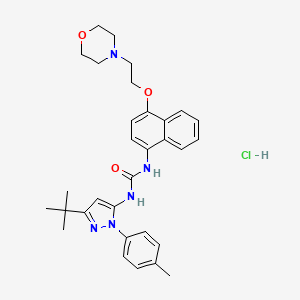

Doramapimod hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1283526-53-3 |

|---|---|

Molecular Formula |

C31H38ClN5O3 |

Molecular Weight |

564.1 g/mol |

IUPAC Name |

1-[3-tert-butyl-1-(4-methylphenyl)pyrazol-5-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea;hydrochloride |

InChI |

InChI=1S/C31H37N5O3.ClH/c1-22-9-11-23(12-10-22)36-29(21-28(34-36)31(2,3)4)33-30(37)32-26-13-14-27(25-8-6-5-7-24(25)26)39-20-17-35-15-18-38-19-16-35;/h5-14,21H,15-20H2,1-4H3,(H2,32,33,37);1H |

InChI Key |

WVPYACKQYUYZGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Doramapimod Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramapimod hydrochloride, also known as BIRB 796, is a highly potent and selective, orally bioavailable inhibitor of p38 mitogen-activated protein kinase (MAPK). This technical guide provides a comprehensive overview of the mechanism of action of Doramapimod, detailing its unique allosteric inhibition of the p38 MAPK signaling pathway. This document summarizes key quantitative data on its inhibitory activity, provides detailed experimental protocols for its characterization, and includes visualizations of the relevant signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines and environmental stress.[1] The p38 MAPK signaling cascade is a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[2][3] Consequently, the inhibition of this pathway has emerged as a promising therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis and Crohn's disease.[4]

Doramapimod (BIRB 796) is a diaryl urea compound that has been extensively studied as a p38 MAPK inhibitor.[2][4] Its unique allosteric mechanism of action confers high potency and selectivity, making it a valuable tool for both basic research and clinical investigation.[2][3] This guide will delve into the molecular interactions and downstream cellular effects of Doramapimod, providing a detailed resource for researchers in the field.

Mechanism of Action: Allosteric Inhibition of p38 MAPK

Doramapimod distinguishes itself from many other kinase inhibitors through its novel allosteric mechanism of inhibition.[2][3] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, Doramapimod binds to a distinct, allosteric site on the p38 MAPK enzyme.[2][3]

This binding event induces a significant conformational change in the kinase, specifically within the Asp-Phe-Gly (DFG) motif in the activation loop.[2] Doramapimod stabilizes the DFG-out conformation, where the phenylalanine residue is displaced from its typical position. This conformational change disrupts the proper alignment of key residues required for ATP binding and catalysis, thereby indirectly competing with ATP and preventing the phosphorylation of downstream substrates.[5] This allosteric inhibition results in a potent and sustained blockade of the p38 MAPK signaling pathway.[6]

Signaling Pathway

The binding of Doramapimod to p38 MAPK prevents its activation by upstream kinases such as MKK3 and MKK6.[6][7] This, in turn, blocks the downstream phosphorylation of a variety of substrates, including transcription factors and other kinases, ultimately leading to the suppression of pro-inflammatory cytokine production.[7][8]

Quantitative Data

Doramapimod exhibits potent inhibitory activity against multiple isoforms of p38 MAPK, with a pronounced selectivity for p38α. The following tables summarize the key in vitro inhibitory data for Doramapimod.

Table 1: p38 MAPK Inhibition

| Target | IC50 | Kd |

| p38α | 38 nM[2][6][9] | 0.1 nM[2][6][9] |

| p38β | 65 nM[2][6][9] | - |

| p38γ | 200 nM[2][6][9] | - |

| p38δ | 520 nM[2][6][9] | - |

Table 2: Off-Target Kinase Inhibition

| Target | IC50 |

| B-Raf | 83 nM[2][9] |

| c-Raf-1 | 1.4 µM[6][10] |

| JNK2α2 | 98 nM[10] |

| Abl | 14.6 µM[11] |

Doramapimod shows significantly weaker or no inhibition against a panel of other kinases, including ERK-1, SYK, and IKK2, highlighting its selectivity for the p38 MAPK pathway.[6][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Doramapimod.

In Vitro Kinase Inhibition Assay (Cell-Free)

This protocol outlines a general procedure for determining the IC50 values of Doramapimod against p38 MAPK isoforms in a cell-free system.

Objective: To quantify the direct inhibitory effect of Doramapimod on the enzymatic activity of purified p38 MAPK isoforms.

Materials:

-

Recombinant human p38α, p38β, p38γ, and p38δ enzymes

-

Biotinylated substrate peptide (e.g., myelin basic protein)

-

ATP

-

This compound

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., europium-labeled anti-phospho-substrate antibody)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of Doramapimod in DMSO.

-

Add the Doramapimod dilutions or DMSO (vehicle control) to the microplate wells.

-

Add the recombinant p38 MAPK enzyme and the biotinylated substrate peptide to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the detection reagent and incubate to allow for binding to the phosphorylated substrate.

-

Read the plate on a suitable plate reader (e.g., time-resolved fluorescence).

-

Calculate the percent inhibition for each Doramapimod concentration and determine the IC50 value using non-linear regression analysis.

TNF-α Release Assay in THP-1 Cells

This protocol describes a cell-based assay to measure the inhibitory effect of Doramapimod on the production of TNF-α in a human monocytic cell line.[6][11]

Objective: To assess the functional consequence of p38 MAPK inhibition by Doramapimod on pro-inflammatory cytokine production in a cellular context.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (optional)

-

Lipopolysaccharide (LPS)

-

This compound

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells in a 96-well plate. If desired, differentiate the cells with PMA for 24-48 hours.

-

Pre-incubate the cells with various concentrations of Doramapimod or vehicle control (DMSO) for 30 minutes.[6][11]

-

Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) to induce TNF-α production.[6][11]

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.[6][11]

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Analyze the concentration of TNF-α in the supernatant using a commercial human TNF-α ELISA kit according to the manufacturer's instructions.

-

Determine the EC50 value of Doramapimod for TNF-α inhibition by plotting the TNF-α concentration against the Doramapimod concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent and selective inhibitor of p38 MAPK with a unique allosteric mechanism of action. Its ability to effectively suppress the production of pro-inflammatory cytokines has been demonstrated in both cell-free and cell-based assays. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the role of the p38 MAPK pathway in health and disease, and for those involved in the development of novel anti-inflammatory therapeutics. The provided visualizations of the signaling pathway and experimental workflow aim to facilitate a deeper understanding of Doramapimod's function and its experimental characterization.

References

- 1. Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pardon Our Interruption [opnme.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. BIRB 796 | p38 Inhibitors: R&D Systems [rndsystems.com]

- 11. selleckchem.com [selleckchem.com]

The Allosteric Binding Site of BIRB 796: A Deep Dive into p38 MAPK Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Consequently, it has emerged as a significant therapeutic target for a range of inflammatory diseases. BIRB 796 (doramapimod) is a highly potent and selective diaryl urea inhibitor of p38 MAPK that has been instrumental in elucidating the therapeutic potential of targeting this pathway.[3][4] What sets BIRB 796 apart is its unique mechanism of action: it binds to a novel allosteric site, inducing a significant conformational change in the enzyme that is incompatible with ATP binding.[4][5] This technical guide provides a comprehensive overview of the BIRB 796 binding site on p38 MAPK, including quantitative binding data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

The Allosteric Binding Mechanism of BIRB 796

BIRB 796 is a type II inhibitor that targets the inactive conformation of p38 MAPK.[5] Its binding to an allosteric pocket, distinct from the ATP-binding site, requires a dramatic conformational change in the highly conserved Asp-Phe-Gly (DFG) motif within the activation loop of the kinase.[4] This results in an "DFG-out" conformation where the phenylalanine residue moves out of the ATP-binding pocket, which is consequently disrupted.[4][5] This allosteric inhibition mechanism confers high selectivity and potency to BIRB 796.

The binding of BIRB 796 is characterized by slow association and dissociation rates, a hallmark of inhibitors that induce significant conformational changes in their targets.[6][7] The key amino acid residues in the p38α MAPK allosteric pocket that interact with BIRB 796 include Glu71, Leu75, Ile84, Thr106, Leu108, and Asp168.[8] The tolyl group of BIRB 796 engages in favorable hydrophobic interactions with the side chain of Glu71.[4] Furthermore, hydrogen bonds are formed between the inhibitor and the kinase, contributing to its high binding affinity.[9]

Quantitative Binding Data

The binding affinity and inhibitory activity of BIRB 796 against various p38 MAPK isoforms and other kinases have been extensively characterized. The following tables summarize the key quantitative data.

| Parameter | p38α | p38β | p38γ | p38δ | JNK2 | c-Raf | B-Raf |

| IC50 (nM) | 38[9] | 65[9] | 200[9] | 520[9] | 100 | 1400[9] | 83[10] |

| Kd (nM) | 0.1[9] | - | - | - | - | - | - |

Table 1: Inhibitory Concentration (IC50) and Dissociation Constant (Kd) of BIRB 796 for p38 MAPK isoforms and other selected kinases.

| Parameter | Value |

| kon (Association Rate Constant) | Slow |

| koff (Dissociation Rate Constant) | Slow |

Table 2: Kinetic Parameters of BIRB 796 Binding to p38 MAPK.[6][7]

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAPK itself.[11] Upon activation by various extracellular stimuli, such as cytokines and cellular stress, the cascade is initiated, leading to the phosphorylation and activation of downstream substrates. These substrates include other protein kinases and transcription factors, which in turn regulate gene expression and cellular processes like inflammation, apoptosis, and cell cycle control.[2][3]

Experimental Protocols

p38 MAPK Kinase Inhibition Assay

This protocol describes a general procedure for determining the in vitro inhibitory activity of a compound against p38 MAPK.

Materials:

-

Recombinant human p38α MAPK enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP (Adenosine Triphosphate)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

-

Test compound (e.g., BIRB 796) dissolved in DMSO

-

Radiolabeled [γ-³²P]ATP

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant p38α MAPK, and MBP.

-

Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Allow the reaction to proceed for a set time (e.g., 20 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated radiolabel in the MBP substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

X-ray Crystallography for p38 MAPK-BIRB 796 Complex

This protocol outlines the general steps for determining the three-dimensional structure of p38 MAPK in complex with BIRB 796.

Materials:

-

Highly purified recombinant human p38α MAPK

-

BIRB 796

-

Crystallization buffer and reagents (e.g., PEG, salts, buffers)

-

Cryo-protectant

-

X-ray diffraction equipment (synchrotron source preferred)

Procedure:

-

Co-crystallize the p38α MAPK with BIRB 796 by mixing the purified protein with the inhibitor and setting up crystallization trials using vapor diffusion (hanging or sitting drop) methods.

-

Screen a wide range of crystallization conditions (pH, precipitant concentration, temperature) to identify conditions that yield diffraction-quality crystals.

-

Harvest the crystals and soak them in a cryo-protectant solution to prevent ice formation during data collection.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data from the frozen crystals using a high-intensity X-ray source.

-

Process the diffraction data (indexing, integration, scaling).

-

Solve the crystal structure using molecular replacement with a known p38 MAPK structure as a search model.

-

Build and refine the atomic model of the p38 MAPK-BIRB 796 complex against the experimental data.

-

Validate the final structure and deposit it in the Protein Data Bank (PDB). The crystal structure of p38 MAPK in complex with BIRB 796 is available under the PDB code 1KV2.[12]

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics of binding between a ligand and an analyte in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS)

-

Purified p38α MAPK (ligand)

-

BIRB 796 (analyte)

-

Running buffer (e.g., HBS-EP)

Procedure:

-

Immobilize the purified p38α MAPK onto the surface of the sensor chip using standard amine coupling chemistry.

-

Prepare a series of concentrations of BIRB 796 in the running buffer.

-

Inject the different concentrations of BIRB 796 over the sensor surface containing the immobilized p38α MAPK.

-

Monitor the binding and dissociation in real-time by measuring the change in the SPR signal (response units, RU).

-

Regenerate the sensor surface between injections with a suitable regeneration solution to remove the bound BIRB 796.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the dissociation constant (Kd).

Conclusion

BIRB 796 represents a landmark in the development of kinase inhibitors, primarily due to its unique allosteric mechanism of action. By binding to a novel pocket and inducing a "DFG-out" conformation, it achieves high potency and selectivity for p38 MAPK. The detailed understanding of its binding site and the associated kinetics, facilitated by techniques such as X-ray crystallography and surface plasmon resonance, has provided invaluable insights for the rational design of next-generation p38 MAPK inhibitors. This technical guide serves as a comprehensive resource for researchers in the field, offering a foundation of quantitative data and experimental methodologies to further explore the intricacies of p38 MAPK inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]

- 5. Human p38α mitogen-activated protein kinase in the Asp168-Phe169-Gly170-in (DFG-in) state can bind allosteric inhibitor Doramapimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The kinetics of binding to p38MAP kinase by analogues of BIRB 796 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pardon Our Interruption [opnme.com]

Downstream Targets of Doramapimod Hydrochloride Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramapimod (also known as BIRB 796) is a potent and highly specific, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] As a central mediator of the cellular response to inflammatory and stress stimuli, p38 MAPK represents a key therapeutic target for a range of inflammatory diseases. This technical guide provides an in-depth overview of the downstream molecular targets affected by Doramapimod hydrochloride inhibition, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action

Doramapimod functions as a pan-inhibitor of p38 MAPK isoforms, with a particularly high affinity for p38α and p38β.[1][2] It binds to an allosteric, hydrophobic pocket adjacent to the ATP-binding site, inducing a conformational change that locks the kinase in an inactive state. This unique mechanism of action results in a slow dissociation rate and prolonged inhibition.

Quantitative Inhibition Data

The inhibitory activity of Doramapimod against its primary targets and key downstream signaling molecules is summarized below.

| Target | Assay Type | Species | IC50 / EC50 / Kd | Reference |

| p38α MAPK | Cell-free | Human | IC50: 38 nM | [1][2] |

| p38β MAPK | Cell-free | Human | IC50: 65 nM | [1][2] |

| p38γ MAPK | Cell-free | Human | IC50: 200 nM | [1][2] |

| p38δ MAPK | Cell-free | Human | IC50: 520 nM | [1][2] |

| p38α MAPK | Binding Assay (THP-1 cells) | Human | Kd: 0.1 nM | [1] |

| TNF-α Production | LPS-stimulated THP-1 cells | Human | EC50: 16-22 nM | [1] |

| TNF-α Production | LPS-stimulated THP-1 cells | Human | IC50: 18 nM | [4] |

| IL-1β Production | LPS/LTA/PGN-stimulated whole blood | Equine | Not specified, but potent inhibition observed | [5] |

Key Downstream Signaling Pathways and Targets

Inhibition of p38 MAPK by Doramapimod leads to the modulation of a wide array of downstream signaling events. The primary consequences are the suppression of pro-inflammatory cytokine production and the inhibition of stress-induced protein phosphorylation.

Inhibition of Pro-inflammatory Cytokine Production

A major downstream effect of Doramapimod is the potent suppression of pro-inflammatory cytokine synthesis and release. This is achieved through the inhibition of MAPK-activated protein kinase 2 (MK2), a direct substrate of p38 MAPK, which in turn regulates the stability and translation of cytokine mRNAs.

Key inhibited cytokines include:

-

Tumor Necrosis Factor-alpha (TNF-α): Doramapimod strongly inhibits the production of TNF-α, a pivotal cytokine in systemic inflammation.

-

Interleukin-1 beta (IL-1β): The release of this pro-inflammatory cytokine is significantly reduced by Doramapimod.[5]

-

Interleukin-6 (IL-6): Doramapimod has been shown to downregulate the secretion of IL-6.[1]

-

Other Cytokines: Inhibition of other pro-inflammatory mediators such as IL-12p40, IFNγ, and IL-17A has also been reported.

Caption: Doramapimod inhibits p38 MAPK, preventing downstream cytokine production.

Regulation of Heat Shock Protein 27 (Hsp27) Phosphorylation

Doramapimod blocks the phosphorylation of Hsp27, a downstream target of the p38 MAPK pathway.[1] Hsp27 is a molecular chaperone involved in cell survival, actin cytoskeleton dynamics, and resistance to apoptosis. Inhibition of its phosphorylation can enhance cytotoxicity in cancer cells.

Caption: Doramapimod's inhibition of p38 MAPK blocks Hsp27 phosphorylation.

Modulation of Transcription Factor Activity

The p38 MAPK pathway regulates the activity of several transcription factors, thereby influencing gene expression. Doramapimod is expected to indirectly inhibit the phosphorylation and activation of these transcription factors.

Key transcription factors include:

-

Activating Transcription Factor 2 (ATF2)

-

cAMP response element-binding protein (CREB)

-

Myocyte Enhancer Factor 2C (MEF2C)

-

Signal Transducer and Activator of Transcription 1 (STAT1)

Experimental Protocols

Whole Blood Assay for Cytokine Release

This protocol is designed to assess the effect of Doramapimod on cytokine production in a physiologically relevant ex vivo model.

Materials:

-

Freshly drawn human whole blood collected in sodium heparin tubes.

-

RPMI 1640 medium.

-

Lipopolysaccharide (LPS) from E. coli (or other relevant stimulus).

-

This compound.

-

96-well cell culture plates.

-

ELISA or multiplex immunoassay kits for desired cytokines (e.g., TNF-α, IL-1β, IL-6).

Procedure:

-

Within 2 hours of collection, dilute the whole blood 1:1 with RPMI 1640 medium.

-

Dispense 180 µL of the diluted blood into each well of a 96-well plate.

-

Prepare serial dilutions of Doramapimod in RPMI 1640. Add 10 µL of each dilution to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

-

Prepare a stock solution of LPS in RPMI 1640. Add 10 µL of the LPS solution to each well to achieve a final concentration of 10-100 ng/mL. Include an unstimulated control.

-

Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate at 500 x g for 10 minutes.

-

Carefully collect the supernatant (plasma) for cytokine analysis.

-

Quantify cytokine concentrations using a validated ELISA or multiplex immunoassay according to the manufacturer's instructions.

-

Calculate the IC50 value for Doramapimod's inhibition of each cytokine.

Caption: Workflow for the whole blood cytokine release assay.

Western Blot for Hsp27 Phosphorylation

This protocol details the procedure for assessing the inhibitory effect of Doramapimod on Hsp27 phosphorylation in a cell-based assay.

Materials:

-

Human cell line known to express Hsp27 (e.g., HeLa, U-937).

-

Cell culture medium and supplements.

-

Stimulus to induce Hsp27 phosphorylation (e.g., sorbitol, anisomycin, or TNF-α).

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-Hsp27 (Ser82) and anti-total Hsp27.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with various concentrations of Doramapimod or vehicle for 1-2 hours.

-

Stimulate the cells with the chosen agonist for 15-30 minutes to induce Hsp27 phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Hsp27 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total Hsp27 to confirm equal loading.

-

Quantify the band intensities and normalize the phospho-Hsp27 signal to the total Hsp27 signal.

Caption: Western blot workflow for analyzing Hsp27 phosphorylation.

Conclusion

This compound is a potent inhibitor of p38 MAPK, with significant downstream effects on the production of pro-inflammatory cytokines and the phosphorylation of key signaling proteins like Hsp27. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the therapeutic potential of p38 MAPK inhibition and for those in the field of drug development. Further research to quantify the inhibitory effects of Doramapimod on a broader range of downstream targets in human systems will continue to refine our understanding of its mechanism of action.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Inhibition of HSP27 Phosphorylation by a Cell-permeant MAPKAP Kinase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. sinobiological.com [sinobiological.com]

- 5. Anti-inflammatory effects of a p38 MAP kinase inhibitor, doramapimod, against bacterial cell wall toxins in equine whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Doramapimod Hydrochloride in TNF-alpha Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramapimod hydrochloride, also known as BIRB 796, is a potent and highly selective, orally available inhibitor of p38 mitogen-activated protein kinase (MAPK). This technical guide provides an in-depth overview of the core mechanism by which Doramapimod suppresses the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-alpha). By targeting the p38 MAPK signaling pathway, Doramapimod exerts significant anti-inflammatory effects, making it a subject of substantial interest in the development of therapeutics for inflammatory diseases. This document details the molecular interactions, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols, and visualizes the critical pathways and workflows.

Introduction

Tumor Necrosis Factor-alpha (TNF-alpha) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response. However, the dysregulation and overproduction of TNF-alpha are implicated in the pathogenesis of numerous autoimmune and inflammatory conditions, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Consequently, the inhibition of TNF-alpha has become a cornerstone of therapy for these disorders.

This compound represents a small molecule approach to TNF-alpha suppression. Unlike biologic agents that directly neutralize the cytokine, Doramapimod targets an upstream signaling node, the p38 MAPK pathway, which is crucial for the biosynthesis of TNF-alpha at both the transcriptional and post-transcriptional levels. This guide elucidates the intricate mechanism of Doramapimod's action, providing a valuable resource for researchers and professionals in the field of drug development.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

Doramapimod is a diaryl urea compound that binds to an allosteric site on p38 MAPK, a feature that distinguishes it from many other ATP-competitive kinase inhibitors. This unique binding mode induces a significant conformational change in the enzyme, locking it in an inactive state and thereby preventing the phosphorylation of its downstream substrates.

The p38 MAPK signaling cascade is a critical regulator of inflammatory responses. Upon activation by cellular stressors or pro-inflammatory stimuli such as lipopolysaccharide (LPS), p38 MAPK phosphorylates and activates a number of downstream effectors, including MAPK-activated protein kinase 2 (MK2). MK2, in turn, plays a pivotal role in the post-transcriptional regulation of TNF-alpha production.

One of the key mechanisms by which MK2 regulates TNF-alpha is through the phosphorylation and subsequent inactivation of Tristetraprolin (TTP). TTP is an AU-rich element (ARE)-binding protein that promotes the degradation of TNF-alpha mRNA. When phosphorylated by MK2, TTP is sequestered and unable to bind to the ARE in the 3'-untranslated region of TNF-alpha mRNA, leading to increased mRNA stability and enhanced translation.[1][2][3]

By inhibiting p38 MAPK, Doramapimod prevents the activation of MK2. This allows TTP to remain in its active, dephosphorylated state, where it can bind to TNF-alpha mRNA and promote its degradation, ultimately leading to a potent suppression of TNF-alpha production.

Quantitative Data on Doramapimod's Efficacy

The following tables summarize the quantitative data on the inhibitory activity of this compound from various preclinical studies.

Table 1: In Vitro Inhibition of p38 MAPK Isoforms by Doramapimod

| p38 MAPK Isoform | IC50 (nM) |

| p38α | 38 |

| p38β | 65 |

| p38γ | 200 |

| p38δ | 520 |

Table 2: In Vitro and In Vivo Suppression of TNF-alpha by Doramapimod

| Assay/Model | Cell Type/Animal | Stimulant | Key Parameter | Value |

| In Vitro TNF-α Production | THP-1 cells | LPS (1 µg/mL) | EC50 | 16 - 22 nM |

| In Vitro TNF-α Production | THP-1 cells | LPS | Kd (for p38α) | 0.1 nM |

| In Vivo TNF-α Production | LPS-stimulated mice | LPS | % Inhibition | 84% (at 30 mg/kg) |

| In Vivo Endotoxemia Model | Horses | LPS | TNF-α AUC | Significantly decreased |

Detailed Experimental Protocols

In Vitro TNF-alpha Suppression Assay in THP-1 Cells

This protocol describes a common method to assess the in vitro efficacy of Doramapimod in inhibiting LPS-induced TNF-alpha production in the human monocytic cell line, THP-1.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)

-

96-well cell culture plates

-

Human TNF-alpha ELISA kit

-

Phosphate Buffered Saline (PBS)

-

DMSO (vehicle control)

Procedure:

-

Cell Culture: Maintain THP-1 cells in suspension in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Plating: Seed THP-1 cells into a 96-well plate at a density of 4.8 x 10^4 cells per well in 200 µL of culture medium.[4]

-

Compound Pre-incubation: Prepare serial dilutions of this compound in culture medium. Add 25 µL of the diluted compound or vehicle (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.1%. Incubate the plate for 30 minutes at 37°C.

-

LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce TNF-alpha production.[5]

-

Incubation: Incubate the plate for 17-24 hours at 37°C.[4]

-

Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant for TNF-alpha measurement.

-

TNF-alpha Quantification: Measure the concentration of TNF-alpha in the supernatants using a human TNF-alpha ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TNF-alpha inhibition for each Doramapimod concentration relative to the vehicle-treated control. Determine the EC50 value by non-linear regression analysis.

In Vivo Murine Endotoxemia Model

This protocol outlines a general procedure to evaluate the in vivo efficacy of Doramapimod in a mouse model of LPS-induced endotoxemia.

Materials:

-

Male BALB/c mice (or other suitable strain), 8-10 weeks old

-

This compound

-

Vehicle (e.g., 1% (w/v) carboxymethylcellulose)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

Blood collection supplies (e.g., heparinized tubes)

-

Murine TNF-alpha ELISA kit

Procedure:

-

Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.

-

Doramapimod Administration: Administer this compound (e.g., 30 mg/kg) or vehicle to the mice via oral gavage.

-

LPS Challenge: After a specified pre-treatment time (e.g., 1 hour), challenge the mice with an intravenous or intraperitoneal injection of LPS (e.g., 1 mg/kg).

-

Blood Collection: At a predetermined time point post-LPS challenge (e.g., 90 minutes), collect blood samples from the mice via cardiac puncture or retro-orbital bleeding into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

TNF-alpha Quantification: Measure the concentration of TNF-alpha in the plasma samples using a murine TNF-alpha ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the plasma TNF-alpha levels between the Doramapimod-treated group and the vehicle-treated group to determine the percentage of inhibition.

Visualizations

Signaling Pathway of Doramapimod-Mediated TNF-alpha Suppression

Caption: Doramapimod inhibits p38 MAPK, preventing MK2-mediated inactivation of TTP, leading to TNF-alpha mRNA degradation.

Experimental Workflow for In Vitro TNF-alpha Suppression Assay

Caption: Workflow for assessing Doramapimod's in vitro efficacy in inhibiting TNF-alpha production.

Logical Relationship of Doramapimod's Mechanism

References

- 1. Mitogen-Activated Protein Kinase p38 Controls the Expression and Posttranslational Modification of Tristetraprolin, a Regulator of Tumor Necrosis Factor Alpha mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAPK p38 regulates inflammatory gene expression via tristetraprolin: Doing good by stealth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MAPK p38 regulates inflammatory gene expression via tristetraprolin: Doing good by stealth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]

Doramapimod Hydrochloride (BIRB 796): An In-Depth Technical Guide for In Vitro Cancer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramapimod hydrochloride, also widely known as BIRB 796, is a potent and highly selective, orally active small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). It functions by binding to an allosteric site on the p38 kinase, a mechanism that confers high affinity and slow dissociation rates. The p38 MAPK signaling pathway plays a critical role in regulating cellular responses to inflammatory and stress stimuli, influencing processes such as proliferation, differentiation, apoptosis, and invasion. In the context of oncology, aberrant p38 MAPK signaling is implicated in cancer progression, making it a compelling target for therapeutic intervention. This guide provides a comprehensive overview of Doramapimod's mechanism of action, experimental protocols for its use in in vitro cancer studies, and a summary of its effects on cancer cell biology, supported by quantitative data and pathway visualizations.

Mechanism of Action

Doramapimod is a pan-inhibitor of p38 MAPK isoforms, with varying inhibitory concentrations for each. It also demonstrates inhibitory activity against other kinases, such as B-Raf. The binding of Doramapimod to p38 MAPK impairs the phosphorylation of the kinase by upstream kinases like MKK6 or MKK4, rather than enhancing its dephosphorylation. This inhibition of p38 MAPK activation leads to the modulation of downstream signaling cascades. For instance, it blocks the stress-induced phosphorylation of SAP97, a substrate of SAPK3/p38γ. In cancer cells, this can result in enhanced cytotoxicity and caspase activation. Furthermore, Doramapimod has been shown to downregulate the secretion of pro-inflammatory and pro-angiogenic cytokines such as IL-6 and VEGF.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory activity and in vitro efficacy of this compound.

Table 1: Inhibitory Activity of this compound

| Target | Assay Type | IC50 / Kd | Reference |

| p38α | Cell-free assay | 38 nM | |

| p38β | Cell-free assay | 65 nM | |

| p38γ | Cell-free assay | 200 nM | |

| p38δ | Cell-free assay | 520 nM | |

| p38α | THP-1 cells | 0.1 nM (Kd) | |

| B-Raf | Cell-free assay | 83 nM | |

| c-Raf-1 | Cell-free assay | 1.4 nM | |

| Jnk2α2 | Cell-free assay | 0.1 nM | |

| Abl | Cell-free assay | 14.6 µM |

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 | Reference |

| HOP-92 | Non-small cell lung | Growth Inhibition | 24.38 µM | |

| NCI-H2228 | Non-small cell lung | Growth Inhibition | 23.67 µM | |

| CAPAN-1 | Pancreatic | Growth Inhibition | 22.19 µM | |

| U87 | Glioblastoma | CCK-8 | Concentration-dependent decrease up to 64 µM | |

| U251 | Glioblastoma | CCK-8 | Concentration-dependent decrease up to 64 µM |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cell Viability and Proliferation Assays

1. Cell Seeding:

-

Plate cancer cells (e.g., U87, U251 glioblastoma cells) in 96-well plates at a suitable density.

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

2. Treatment with Doramapimod:

-

Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).

-

Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 2, 4, 8, 16, 32, and 64 μM).

-

Replace the medium in the wells with the medium containing the different concentrations of Doramapimod.

3. Incubation:

-

Incubate the cells for the desired time periods (e.g., 24 and 48 hours).

4. Viability/Proliferation Assessment:

-

CCK-8 Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified time. Measure the absorbance at 450 nm using a microplate reader.

-

EdU Assay: For DNA synthesis analysis, use a 5-ethynyl-2'-deoxyuridine (EdU) assay kit according to the manufacturer's instructions. This typically involves incubating cells with EdU, followed by fixation, permeabilization, and a click chemistry reaction to visualize the incorporated EdU.

Cell Cycle Analysis

1. Cell Treatment:

-

Treat cells with varying concentrations of Doramapimod for a specified duration (e.g., 48 hours).

2. Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol overnight at -20°C.

3. Staining and Analysis:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Kinase Assay (General Protocol)

1. Reaction Setup:

-

Prepare a reaction buffer (e.g., 20 mM Bis-Tris Propane, pH 7.0, 2 mM EDTA, 0.01% (w/v) NaN3, and 0.15% (w/v) n-octylglucoside).

-

In a microplate, combine the recombinant p38 MAPK enzyme, a suitable substrate (e.g., myelin basic protein), and varying concentrations of Doramapimod.

2. Initiation and Incubation:

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period.

3. Detection:

-

Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays with [γ-33P]ATP or non-radioactive methods like ADP-Glo™ Kinase Assay.

4. Data Analysis:

-

Calculate the percentage of inhibition for each Doramapimod concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting

1. Cell Lysis and Protein Quantification:

-

Treat cells with Doramapimod as required.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

2. Electrophoresis and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-p38, total p38, CyclinD1, Vimentin, MMP-2) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

4. Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

TNF-α Release Assay

1. Cell Culture and Pre-incubation:

-

Use a suitable cell line, such as THP-1 human monocytic cells.

-

Pre-incubate the cells with or without various concentrations of Doramapimod for 30 minutes.

2. Stimulation:

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL final concentration).

-

Continue the incubation overnight (18-24 hours).

3. Supernatant Analysis:

-

Collect the cell culture supernatant.

-

Analyze the concentration of human TNF-α in the supernatant using a commercially available ELISA kit.

4. Data Analysis:

-

Analyze the data using nonlinear regression with a three-parameter logistic model to determine the EC50 value.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.

Caption: Inhibition of the p38 MAPK signaling pathway by Doramapimod.

Caption: Doramapimod induces G1 cell cycle arrest via p38 MAPK inhibition.

Caption: Workflow for assessing Doramapimod's in vitro anticancer effects.

Key In Vitro Research Findings

-

Inhibition of Proliferation and Invasion: In glioblastoma (GBM) cells (U87 and U251), Doramapimod has been shown to inhibit proliferation in a concentration-dependent manner. It also inhibits the migration and invasion of these cells. The mechanism for this involves the downregulation of matrix metalloproteinase-2 (MMP-2) and vimentin, proteins associated with cell motility and invasion.

-

Induction of Cell Cycle Arrest: Doramapimod induces cell cycle arrest at the G1 phase in GBM cells. This is associated with a decrease in the expression of Cyclin D1, a key regulator of the G1/S checkpoint. The p38 MAPK pathway is known to regulate Cyclin D1 expression, and its inhibition by Doramapimod likely leads to this cell cycle arrest.

-

Enhancement of Cytotoxicity and Apoptosis: Doramapimod can enhance the cytotoxicity of other anticancer agents. It has been observed to block the baseline and upregulation of p38 MAPK and Hsp27 phosphorylation, thereby promoting caspase activation. In multiple myeloma, Doramapimod synergizes with multidrug resistance protein 1 (ABCB1) and the aurora kinase inhibitor VX680, increasing their antitumor efficacy.

-

Anti-inflammatory Effects: Doramapimod potently inhibits the production of pro-inflammatory cytokines. In LPS-stimulated THP-1 cells, it blocks the release of TNF-α. It also downregulates the secretion of IL-6 and VEGF in bone marrow stromal cells triggered by TNF-α and TGF-β1.

-

Combination Therapies: The rationale for using Doramapimod in combination therapies is to target multiple signaling pathways involved in cancer cell growth and survival. Studies have explored its use with inhibitors of other pathways, such as PI3K/mTOR, to achieve synergistic effects in reducing cancer cell viability.

Conclusion

This compound is a valuable tool for in vitro cancer research due to its potent and selective inhibition of the p38 MAPK pathway. Its multifaceted effects on cancer cells, including the inhibition of proliferation and invasion, induction of cell cycle arrest and apoptosis, and modulation of the tumor microenvironment through its anti-inflammatory properties, make it a subject of ongoing investigation. The detailed protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of Doramapimod in oncology.

BIRB 796: A Technical Guide for Neuroinflammation Research

An In-depth Examination of a Potent p38 MAPK Inhibitor for Preclinical and Translational Studies

This technical guide provides a comprehensive overview of BIRB 796 (also known as doramapimod), a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), for its application in neuroinflammation research. The p38 MAPK signaling pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in the pathogenesis of numerous neurodegenerative and neuroinflammatory disorders.[1][2][3] BIRB 796 serves as an invaluable chemical probe to dissect the roles of this pathway in disease models and to evaluate the therapeutic potential of p38 MAPK inhibition.

Core Mechanism of Action: Allosteric Inhibition

BIRB 796 is a member of the diaryl urea class of inhibitors and distinguishes itself through a unique allosteric mechanism of action.[4][5] Unlike ATP-competitive inhibitors, BIRB 796 binds to an allosteric site on the p38 MAPK enzyme. This binding event induces a significant conformational change in the protein, particularly in the Asp-Phe-Gly (DFG) motif within the active site, which prevents the binding of ATP.[4][5] This "DFG-out" conformation results in a very slow dissociation rate, leading to a long-lasting inhibitory effect.[6] The binding of BIRB 796 impairs the phosphorylation of p38 MAPKs by upstream kinases such as MKK3 and MKK6, effectively blocking the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[5][7]

Data Presentation: Quantitative Analysis of BIRB 796 Activity

The efficacy and selectivity of BIRB 796 have been quantified across various in vitro and in vivo systems. The following tables summarize key data points for easy comparison.

Table 1: In Vitro Inhibitory Activity of BIRB 796

| Target | IC50 Value | Assay Type | Source |

| p38 MAPK Isoforms | |||

| p38α | 38 nM | Kinase Assay | [4][7][8] |

| p38β | 65 nM | Kinase Assay | [4][7][8] |

| p38γ | 200 nM | Kinase Assay | [4][7][8] |

| p38δ | 520 nM | Kinase Assay | [4][7][8] |

| Other Kinases | |||

| B-Raf | 83 nM | Kinase Assay | [7][8] |

| JNK2α2 | 98 nM | Kinase Assay | |

| c-Raf-1 | 1.4 µM | Kinase Assay | |

| Cell-Based Activity | |||

| LPS-induced TNFα (Human PBMCs) | 21 nM | ELISA | |

| LPS-induced TNFα (Human Whole Blood) | 960 nM | ELISA | |

| Glioblastoma Cell Viability (U87) | 34.96 µM | CCK-8 Assay | [1][2] |

| Glioblastoma Cell Viability (U251) | 46.30 µM | CCK-8 Assay | [1][2] |

Note: BIRB 796 also exhibits high affinity for p38 kinase with a dissociation constant (Kd) of 0.1 nM.[7][8]

Table 2: In Vivo Efficacy of BIRB 796 in Animal Models

| Animal Model | Species | Treatment & Dosage | Key Findings | Source |

| Endotoxin-stimulated TNF-α release | Rat/Mouse | Oral administration | Suppression of TNF-α production | [4][5] |

| Collagen-induced arthritis | Mouse | Oral administration | Prevention of arthritis development | [9] |

| Carrageenan-induced paw edema | Rat | Oral administration | Suppression of local edema | [4][5] |

| Glaucoma (Microbead occlusion) | Rat | Topical, twice daily | 8% protection of RGC axons vs. vehicle | [6] |

| Glaucoma (DBA/2J mouse model) | Mouse | Topical, daily | 59% reduction in Bax mRNA in superior colliculus | [6] |

| Glaucoma (Microbead occlusion) | Squirrel Monkey | Topical, daily | 43.8% reduction in phosphorylated MK2 levels | [6] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to characterize BIRB 796.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of BIRB 796 on purified kinase enzymes.

-

Reagents: Purified recombinant p38 MAPK isoforms, substrate (e.g., myelin basic protein or a specific peptide), ATP (radiolabeled [γ-³²P]ATP or for use with phosphospecific antibodies), BIRB 796 at various concentrations, and assay buffer.

-

Procedure:

-

The kinase, substrate, and varying concentrations of BIRB 796 are pre-incubated in the assay buffer.

-

The reaction is initiated by the addition of ATP.

-

The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

The reaction is stopped (e.g., by adding EDTA or spotting onto phosphocellulose paper).

-

The amount of substrate phosphorylation is quantified. This can be done by measuring incorporated radioactivity or by using a phosphospecific antibody in an ELISA or Western blot format.

-

-

Data Analysis: The percentage of inhibition at each BIRB 796 concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Cytokine Production Assay (LPS Stimulation)

This protocol assesses the ability of BIRB 796 to suppress inflammatory cytokine production in immune cells.

-

Cell Culture: Human monocytic THP-1 cells or murine macrophage Raw 264.7 cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum.[9]

-

Procedure:

-

Cells are seeded into multi-well plates.

-

Cells are pre-treated with various concentrations of BIRB 796 (or vehicle control) for a specified time (e.g., 1-2 hours).

-

Cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce cytokine production.[9]

-

After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.

-

-

Quantification: The concentration of cytokines (e.g., TNF-α, IL-8, MIP-1β) in the supernatant is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit specific to the cytokine and species of interest.[9]

Western Blotting for Phosphorylated Proteins

This technique is used to detect the inhibition of the p38 MAPK signaling cascade by measuring the phosphorylation state of downstream targets.

-

Sample Preparation: Cells or tissues are treated as described in the cell-based assay or from in vivo experiments. After treatment, they are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Procedure:

-

Protein concentration in the lysates is determined (e.g., using a BCA assay).

-

Equal amounts of protein are separated by size via SDS-PAGE.

-

Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of a target protein (e.g., phospho-p38, phospho-MK2, phospho-HSP27).[6]

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected.

-

-

Analysis: The intensity of the bands is quantified. To normalize for protein loading, the membrane is often stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) form of the protein.

Animal Models of Neuroinflammation

In vivo models are essential for evaluating the therapeutic potential and pharmacokinetic/pharmacodynamic properties of BIRB 796.

-

Model Induction:

-

Acute Systemic Inflammation: Administration of LPS to mice or rats to induce a systemic inflammatory response and cytokine release.[4]

-

Glaucoma Models: Involve surgically or genetically inducing elevated intraocular pressure (IOP) to cause retinal ganglion cell (RGC) axon dysfunction and degeneration, which has a neuroinflammatory component.[6]

-

-

Drug Administration: BIRB 796 can be administered via various routes, including oral gavage (p.o.) for systemic effects or topical eye drops for ocular diseases.[4][5][6] Dosing regimens vary depending on the model's duration.[6]

-

Endpoint Analysis:

-

Behavioral Tests: To assess cognitive or motor function.

-

Biochemical Analysis: Measurement of cytokine levels in plasma or specific tissues (e.g., brain, retina) via ELISA or qRT-PCR.[6]

-

Immunohistochemistry: Staining of brain or retinal tissue sections to visualize markers of inflammation (e.g., Iba1 for microglia), apoptosis (e.g., BAX), or neuronal damage.[6]

-

Western Blotting: To confirm target engagement by measuring the phosphorylation of p38 pathway proteins in the target tissue.[6]

-

Visualizations: Workflows and Logical Relationships

Applications in Neuroinflammation Research

BIRB 796 is a versatile tool for investigating the role of p38 MAPK in the central nervous system. Its primary applications include:

-

Dissecting Inflammatory Pathways: By potently inhibiting p38 MAPK, researchers can determine the extent to which this pathway is responsible for the production of specific cytokines and chemokines in microglia, astrocytes, and neurons in response to various stimuli, such as amyloid-beta, tau, or LPS.[3][10][11]

-

Validating p38 MAPK as a Therapeutic Target: In animal models of diseases like Alzheimer's, Parkinson's, and glaucoma, BIRB 796 can be used to establish a causal link between p38 MAPK activation, neuroinflammation, and the progression of pathology, including synaptic dysfunction and neuronal loss.[6][10]

-

Studying Glial Cell Biology: The compound helps elucidate the role of p38 MAPK in microglial activation states, migration, and phagocytosis.[10] Studies have shown that inhibiting p38 MAPK can reduce microglial polarization and colocalization with Aβ deposits.[10]

-

Investigating Neuro-Immune Interactions: BIRB 796 allows for the exploration of how inflammatory signals originating from glial cells and mediated by p38 MAPK impact neuronal health, survival, and function.

Selectivity and Considerations

While highly potent for p38α and p38β, it is important to note that BIRB 796 also inhibits p38γ and p38δ, albeit at higher concentrations.[4][8][12] Furthermore, it can inhibit other kinases, such as JNK2 and B-Raf, in the nanomolar range.[8] Researchers should be aware of these potential off-target effects. For instance, the inhibition of the JNK2 downstream pathway has been observed to occur only at micromolar doses of BIRB 796.[4][5] When interpreting results, it is crucial to use appropriate controls and complementary approaches, such as genetic knockdown, to confirm that the observed effects are indeed due to p38 MAPK inhibition.

Conclusion

BIRB 796 (doramapimod) is a powerful and widely used pharmacological tool for the preclinical investigation of neuroinflammation. Its unique allosteric mechanism of action, high potency, and oral bioavailability make it suitable for a broad range of in vitro and in vivo studies.[4][5] By enabling the specific inhibition of the p38 MAPK signaling cascade, BIRB 796 allows researchers to probe the fundamental roles of this pathway in the pathogenesis of numerous neurological disorders, thereby paving the way for the development of novel therapeutic strategies targeting neuroinflammation.

References

- 1. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease [mdpi.com]

- 4. Pardon Our Interruption [opnme.com]

- 5. opnme.com [opnme.com]

- 6. Of Mice and Monkeys: Neuroprotective Efficacy of the p38 Inhibitor BIRB 796 Depends on Model Duration in Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BIRB796 (Doramapimod) | Small Molecules | Captivate Bio [captivatebio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. BIRB 796 has Distinctive Anti-inflammatory Effects on Different Cell Types - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of the p38 MAPK Pathway to Reduce Neuroinflammation and Protein Accumulation in Alzheimer’s Disease – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 11. A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

preclinical studies of Doramapimod hydrochloride in arthritis

An In-depth Technical Guide on the Preclinical Studies of Doramapimod Hydrochloride in Arthritis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramapimod (also known as BIRB 796) is a potent, orally available small molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in regulating the production of pro-inflammatory cytokines.[1] Preclinical investigations in various in vitro and in vivo models of arthritis demonstrated significant anti-inflammatory properties, primarily through the suppression of key cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2] Efficacy was observed in established animal models, including collagen-induced arthritis.[1][3] Despite promising preclinical data, the development of Doramapimod for rheumatoid arthritis was discontinued, a fate shared by several other p38 MAPK inhibitors due to challenges with lack of sustained efficacy and adverse effects in clinical trials.[4][5] This technical guide provides a comprehensive summary of the preclinical data, experimental methodologies, and the underlying mechanism of action of Doramapimod in the context of arthritis research.

Core Mechanism of Action: p38 MAPK Inhibition

Doramapimod is a diaryl urea compound that uniquely binds to an allosteric site on the p38 MAPK enzyme.[1] This binding requires a significant conformational change in the enzyme, leading to very slow dissociation rates and potent inhibition.[1] The p38 MAPK signaling cascade is a key driver of the inflammatory response in arthritis. Its activation by cellular stressors and pro-inflammatory cytokines leads to the downstream production of other critical inflammatory mediators, including TNF-α, IL-1β, and IL-6.[6][7] By inhibiting p38 MAPK, Doramapimod effectively blocks this inflammatory amplification loop.[2][8]

Signaling Pathway of Doramapimod Action

Caption: Doramapimod inhibits p38 MAPK, blocking inflammatory stimuli from inducing cytokine production.

Data from In Vitro Studies

In vitro assays were fundamental in establishing the potency and selectivity of Doramapimod. These studies utilized cell-free enzyme assays and cell-based models to quantify the drug's inhibitory effects.

Table 1: Inhibitory Activity of Doramapimod against Various Kinases

| Target Kinase | IC50 (nM) | Study Type | Reference |

| p38α | 38 | Cell-free assay | [3] |

| p38β | 65 | Cell-free assay | [3] |

| p38γ | 200 | Cell-free assay | [3] |

| p38δ | 520 | Cell-free assay | [3] |

| JNK2 | 100 | Cell-free assay | [3] |

| B-Raf | 83 | Cell-free assay | [3] |

| Abl | 14,600 | Cell-free assay | [3] |

Experimental Protocol: Equine Whole Blood Assay for Cytokine Inhibition

This protocol details a method used to assess Doramapimod's anti-inflammatory effects in a complex biological matrix.[2]

-

Blood Collection: Whole blood is collected from healthy horses.

-

Dilution: Aliquots of blood are diluted 1:1 with cell culture medium.

-

Stimulation: Samples are stimulated with 1 µg/mL of a bacterial toxin such as Lipopolysaccharide (LPS), Lipoteichoic acid (LTA), or Peptidoglycan (PGN) to induce an inflammatory response.

-

Treatment: Increasing concentrations of Doramapimod (ranging from 3 x 10⁻⁸ M to 10⁻⁵ M) are added to the stimulated blood samples.

-

Incubation: The samples are incubated for 21 hours.

-

Analysis: Supernatants are collected, and the activity of TNF-α and IL-1β is measured using specific cell bioassays.

Workflow for In Vitro Cytokine Inhibition Assay

Caption: Workflow for assessing Doramapimod's inhibition of toxin-induced cytokine production.

Data from In Vivo Preclinical Studies

Animal models of arthritis were crucial for evaluating the therapeutic potential of Doramapimod in a systemic disease context. The compound demonstrated efficacy in rodent models of arthritis and endotoxin-stimulated inflammation.[1][3]

Table 2: Summary of In Vivo Efficacy Data for Doramapimod

| Animal Model | Species | Dose | Key Finding | Reference |

| Lipopolysaccharide (LPS) Challenge | Mouse | 30 mg/kg | 84% inhibition of TNF-α production. | |

| Collagen-Induced Arthritis (CIA) | Mouse | Not specified | Demonstrated efficacy in an established arthritis model. | [1][3] |

| Adjuvant-Induced Arthritis (AIA) | Rat | Not specified | Showed disease-modifying activity. | |

| LPS-Induced Endotoxemia | Horse | Not specified | Significantly decreased clinical signs and inflammatory cytokine production. | [8][9] |

Experimental Protocol: Murine Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model for rheumatoid arthritis due to its pathological and immunological similarities to the human disease.[10]

-

Induction: Arthritis is induced in susceptible strains of mice (e.g., DBA/1) by immunization with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).

-

Booster: A second immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days after the primary immunization to ensure a robust arthritic response.

-

Treatment Initiation: Once clinical signs of arthritis (e.g., paw swelling, erythema) are established, animals are randomized into treatment groups.

-

Dosing: Doramapimod is administered orally, typically once daily, at various doses. A vehicle control group receives the formulation without the active compound.

-

Monitoring and Assessment:

-

Clinical Scoring: Animals are scored several times a week for disease severity based on a scale that quantifies the inflammation in each paw.

-

Paw Thickness: Paw swelling is measured using digital calipers.

-

-

Terminal Analysis: At the end of the study, animals are euthanized.

-

Histopathology: Joints are collected, sectioned, and stained (e.g., with H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

-

Biomarker Analysis: Blood samples may be collected to measure levels of circulating cytokines and anti-collagen antibodies.

-

General Workflow for an In Vivo Arthritis Efficacy Studydot

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Anti-inflammatory effects of a p38 MAP kinase inhibitor, doramapimod, against bacterial cell wall toxins in equine whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Doramapimod - AdisInsight [adisinsight.springer.com]

- 5. researchgate.net [researchgate.net]

- 6. Pamapimod, a novel p38 mitogen-activated protein kinase inhibitor: preclinical analysis of efficacy and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of the p38 MAPK inhibitor doramapimod on the systemic inflammatory response to intravenous lipopolysaccharide in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Autoimmune Arthritis Preclinical Models | ChemPartner [chempartner.com]

Doramapimod Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramapimod, also known as BIRB 796, is a potent and highly specific, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK). Its hydrochloride salt is frequently utilized in research settings. This technical guide provides an in-depth overview of Doramapimod hydrochloride's chemical properties, mechanism of action, and detailed experimental protocols. It is intended to serve as a comprehensive resource for researchers in drug discovery and development, particularly those focused on inflammatory diseases and oncology.

Chemical Properties

Doramapimod and its hydrochloride salt are well-characterized small molecules. The following table summarizes their key chemical properties.

| Property | Doramapimod | This compound |

| CAS Number | 285983-48-4[1][2][3] | 1283526-53-3 |

| Molecular Formula | C₃₁H₃₇N₅O₃[1][2] | C₃₁H₃₈ClN₅O₃ |

| Molecular Weight | 527.66 g/mol [1][2][4] | 564.12 g/mol |

| IUPAC Name | 1-[3-(tert-butyl)-1-(4-methylphenyl)pyrazol-5-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea[1] | 1-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-(4-(2-morpholinoethoxy)naphthalen-1-yl)urea hydrochloride |

| Synonyms | BIRB 796[1] | BIRB 796 hydrochloride |

| Appearance | White to off-white crystalline solid[2] | No data available |

| Melting Point | 136-140°C[2] | No data available |

| Solubility | Soluble in DMSO[4] | Soluble in DMSO |

Mechanism of Action: p38 MAPK Inhibition

Doramapimod is a highly potent inhibitor of the α and β isoforms of p38 MAPK, with reported IC₅₀ values of 38 nM and 65 nM, respectively. It also inhibits the γ and δ isoforms at higher concentrations.[5] The compound binds to an allosteric site on the p38 kinase, which is distinct from the ATP-binding pocket. This unique binding mode induces a conformational change that locks the enzyme in an inactive state, thereby preventing its phosphorylation by upstream kinases such as MKK3 and MKK6 and subsequent activation.

The p38 MAPK signaling pathway plays a critical role in cellular responses to inflammatory cytokines and environmental stress. Inhibition of this pathway by Doramapimod leads to the downstream suppression of various pro-inflammatory mediators.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Inhibition of TNF-α Production in THP-1 Cells

This protocol describes a cell-based assay to determine the potency of Doramapimod in inhibiting lipopolysaccharide (LPS)-induced TNF-α production in the human monocytic cell line THP-1.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add the Doramapimod dilutions. Pre-incubate for 30 minutes at 37°C.[4][6]

-

Add LPS to a final concentration of 1 µg/mL to all wells except for the negative control.[4][6]

-

Centrifuge the plate and collect the supernatant.

-

Quantify the amount of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.[4][6]

-

Calculate the EC₅₀ value by fitting the dose-response curve using a suitable nonlinear regression model.

Cell Proliferation Assay (CCK-8)

This protocol outlines the use of a Cell Counting Kit-8 (CCK-8) assay to evaluate the anti-proliferative effects of Doramapimod on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., U87, U251 glioblastoma cells)[7]

-

Complete growth medium

-

This compound

-

CCK-8 reagent

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.[7]

-

Treat the cells with various concentrations of this compound and incubate for 24 to 48 hours.[7]

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7]

-

Measure the absorbance at 450 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol details the procedure for assessing the inhibitory effect of Doramapimod on the phosphorylation of p38 MAPK in stimulated cells.

Materials:

-

Cell line of interest

-

This compound

-

Stimulant (e.g., sorbitol, anisomycin)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to 70-80% confluency.

-

Pre-treat the cells with this compound for 1 hour.

-

Stimulate the cells with an appropriate agonist (e.g., 0.5 M sorbitol for 30 minutes) to induce p38 MAPK phosphorylation.[5]

-

Lyse the cells in RIPA buffer and quantify the protein concentration.[7]

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

-

Block the membrane and incubate with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.[7]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.

Conclusion

This compound is a valuable research tool for investigating the p38 MAPK signaling pathway and its role in various pathological conditions. Its high potency and specific mechanism of action make it an ideal candidate for studies in inflammation, immunology, and oncology. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of Doramapimod and other p38 MAPK inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. sinobiological.com [sinobiological.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Doramapimod Hydrochloride: A Technical Deep Dive into its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramapimod hydrochloride (BIRB 796) is a potent, orally bioavailable, and highly selective allosteric inhibitor of p38 mitogen-activated protein kinase (MAPK). Its discovery and development represent a significant milestone in the pursuit of therapies for inflammatory diseases. This technical guide provides a comprehensive overview of the history of Doramapimod, from its medicinal chemistry origins to its evaluation in clinical trials. It details the unique mechanism of action, key experimental data, and the scientific rationale that propelled its journey.

Introduction: The Rationale for p38 MAPK Inhibition

The p38 MAPK signaling pathway is a critical regulator of the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[1] Dysregulation of this pathway is implicated in the pathogenesis of numerous chronic inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Consequently, p38 MAPK emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.[2][3] Doramapimod was developed by Boehringer Ingelheim as a frontrunner in the class of diaryl urea-based p38 MAPK inhibitors.[4][5]

Discovery and Medicinal Chemistry

The discovery of Doramapimod was the culmination of extensive structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of a novel class of N-pyrazole-N'-naphthyl urea inhibitors.[6][7] The medicinal chemistry effort focused on key structural motifs that dictate the compound's interaction with the p38α isoform.

A critical feature of Doramapimod's structure is the tert-butyl group, which occupies a crucial lipophilic pocket within the kinase that becomes accessible only after a significant conformational change of the activation loop.[6] Additionally, the tolyl ring attached to the pyrazole nucleus engages in important π-CH2 interactions with the enzyme. The morpholine group, connected via an ethoxy linker to the naphthalene core, provides essential hydrogen bonding potential within the ATP-binding domain, significantly enhancing binding affinity.[6] These optimized interactions resulted in a compound with picomolar affinity for p38α.[8]

Mechanism of Action: A Type II "DFG-out" Inhibitor